3-Trifluoromethylphenylsulfonylethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]sulfonylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3S/c10-9(11,12)7-2-1-3-8(6-7)16(14,15)5-4-13/h1-3,6,13H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRBWTNOMDULTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCO)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Reactivity Profiles of 3 Trifluoromethylphenylsulfonylethanol
Reactivity at the Hydroxyl Functionality
The presence of a primary alcohol group (-CH₂OH) makes this part of the molecule a key site for a variety of organic transformations. Its reactivity is typical of primary alcohols, encompassing esterification, etherification, oxidation, and nucleophilic substitution following activation.
Esterification and Etherification Reactions
The hydroxyl group of 3-Trifluoromethylphenylsulfonylethanol readily participates in reactions to form esters and ethers.
Esterification is commonly achieved through reaction with carboxylic acids or their more reactive derivatives, such as acyl chlorides. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, proceeds to form the corresponding ester and water. byjus.combritannica.com Due to the steric accessibility of the primary alcohol, this reaction is generally efficient. quora.comvedantu.com A more vigorous and often higher-yielding method involves the use of an acyl chloride, which reacts rapidly with the alcohol, typically at room temperature, to produce the ester and hydrogen chloride gas. chemguide.co.uksavemyexams.comchemguide.co.uklibretexts.org
Etherification can be accomplished via the Williamson ether synthesis. wikipedia.orgbyjus.comjove.com This two-step process first involves the deprotonation of the alcohol using a strong base (e.g., sodium hydride) to form a potent nucleophile, the corresponding alkoxide. This alkoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with a primary alkyl halide to yield the ether. masterorganicchemistry.comlumenlearning.com
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Fischer Esterification | Acetic Acid (CH₃COOH), H⁺ catalyst | 2-(3-(Trifluoromethyl)phenylsulfonyl)ethyl acetate |
| Acylation | Acetyl Chloride (CH₃COCl) | 2-(3-(Trifluoromethyl)phenylsulfonyl)ethyl acetate |
| Williamson Ether Synthesis | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | 1-(2-Methoxyethyl)-3-(trifluoromethyl)benzene sulfone |
Oxidation Reactions
As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. wikipedia.orgbyjus.com
Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, selectively oxidize the primary alcohol to the corresponding aldehyde, 3-(3-(trifluoromethyl)phenylsulfonyl)propanal, without further oxidation. libretexts.org To achieve this partial oxidation, it is often necessary to remove the aldehyde from the reaction mixture as it forms to prevent it from reacting further. chemguide.co.uk
Conversely, the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) leads to the complete oxidation of the alcohol, past the aldehyde stage, to form the carboxylic acid, 3-(3-(trifluoromethyl)phenylsulfonyl)propanoic acid. wikipedia.orgresearchgate.net
| Oxidizing Agent | Product | Oxidation Level |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | 3-(3-(Trifluoromethyl)phenylsulfonyl)propanal | Aldehyde |
| Potassium Permanganate (KMnO₄) | 3-(3-(Trifluoromethyl)phenylsulfonyl)propanoic acid | Carboxylic Acid |
| Jones Reagent (CrO₃/H₂SO₄) | 3-(3-(Trifluoromethyl)phenylsulfonyl)propanoic acid | Carboxylic Acid |
Nucleophilic Substitution Reactions via Activated Hydroxyl Derivatives
The hydroxyl group is inherently a poor leaving group for nucleophilic substitution reactions. libretexts.org Therefore, it must first be converted into a more reactive derivative. youtube.comunco.eduntu.ac.ukresearchgate.net This activation can be achieved by two primary routes: conversion to a sulfonate ester or to an alkyl halide.
One common method is the reaction of the alcohol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine (B92270) to form a tosylate. The tosylate anion is an excellent leaving group, and the resulting activated compound readily undergoes SN2 reactions with a wide range of nucleophiles. youtube.com
Alternatively, the alcohol can be converted into an alkyl halide. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective for converting primary alcohols into the corresponding alkyl chlorides and bromides, respectively. chemistrysteps.comlibretexts.orgkhanacademy.org These alkyl halides are versatile substrates for subsequent SN2 reactions. jove.comlibretexts.org
| Step 1: Activation Reagent | Intermediate | Step 2: Nucleophile (Nu⁻) | Final Product |
|---|---|---|---|
| p-Toluenesulfonyl chloride (TsCl) | 2-(3-(Trifluoromethyl)phenylsulfonyl)ethyl tosylate | Sodium Cyanide (NaCN) | 3-(3-(Trifluoromethyl)phenylsulfonyl)propanenitrile |
| Thionyl Chloride (SOCl₂) | 1-(2-Chloroethyl)-3-(trifluoromethyl)benzene sulfone | Sodium Azide (NaN₃) | 1-(2-Azidoethyl)-3-(trifluoromethyl)benzene sulfone |
Reactivity of the Sulfonyl Group
The 3-trifluoromethylphenylsulfonyl moiety is a dominant feature of the molecule that imparts significant stability and electronic influence.
Stability and Resilience under Diverse Reaction Conditions
The sulfone functional group (R-SO₂-R') is known for its exceptional chemical stability. chem-station.com The 3-trifluoromethylphenylsulfonyl group is highly resistant to a wide array of reaction conditions, including many acidic, basic, and mild oxidative or reductive environments that would readily transform the hydroxyl group. chem-station.com This resilience is due to the strong carbon-sulfur and sulfur-oxygen bonds and the high oxidation state of the sulfur atom. This stability allows for extensive chemical manipulation of the ethanol (B145695) side-chain without affecting the sulfonyl core of the molecule.
Potential as a Leaving Group or Activating Group in Transformations
In the context of this compound, the entire 3-trifluoromethylphenylsulfonyl group, linked to the ethyl chain via a carbon-sulfur bond, is not a viable leaving group in typical nucleophilic substitution reactions. tandfonline.com It is important to distinguish this sulfone structure from a sulfonate ester (R-O-SO₂-Ar'), where the arylsulfonate group is an excellent leaving group. nih.govacs.org Here, the sulfonyl moiety is an integral and stable part of the molecular backbone.
While not a leaving group itself, the sulfonyl group functions as a powerful electron-withdrawing group. This electronic effect can influence the reactivity of adjacent atoms, for instance by increasing the acidity of protons on the carbon alpha to the sulfonyl group, potentially stabilizing a carbanion at that position. tandfonline.com However, in the transformations involving the distant hydroxyl group, its primary role is that of a stable, non-participating substituent.
Influence of the Trifluoromethyl Group on Aromatic Reactivity
The trifluoromethyl (-CF3) group is a powerful modulator of electronic properties within a molecule, primarily due to the high electronegativity of its three fluorine atoms. Its presence on the phenyl ring of this compound profoundly influences the ring's reactivity, particularly in electrophilic aromatic substitution reactions and the acidity of adjacent functional groups.
The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry. This is primarily due to a strong negative inductive effect (-I), where the highly electronegative fluorine atoms pull electron density away from the carbon atom to which they are attached, and consequently, from the aromatic ring through the sigma bond framework. Unlike groups with available lone pairs, the -CF3 group has no resonance-donating (+M) effect to counteract this induction.
This significant decrease in electron density deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophilic attack compared to benzene (B151609). When an electrophilic substitution reaction does occur, the trifluoromethyl group directs the incoming electrophile to the meta position. This directing effect can be explained by examining the stability of the carbocation intermediates (Wheland intermediates or arenium ions) formed during the reaction.
Ortho and Para Attack: If the electrophile attacks at the ortho or para positions, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the electron-withdrawing -CF3 group. This arrangement is highly destabilized, as the adjacent positive charge is intensified by the strong inductive pull of the -CF3 group.
Meta Attack: When the attack occurs at the meta position, the positive charge in the resulting resonance structures is never placed on the carbon atom bearing the -CF3 group. The charge is instead distributed across the other three ring carbons. While the ring is still deactivated, this intermediate is less destabilized than the ortho and para intermediates.
Therefore, the path of lower activation energy proceeds through the more stable meta-substituted intermediate, making the meta product the major isomer formed.
Table 1: Influence of Substituent Groups on Electrophilic Aromatic Substitution
| Substituent Group | Electronic Effect | Reactivity Effect | Directing Influence |
|---|---|---|---|
| -OH (Hydroxyl) | Strong Electron-Donating (+M > -I) | Activating | Ortho, Para |
| -CH3 (Methyl) | Weak Electron-Donating (+I) | Activating | Ortho, Para |
| -Cl (Chloro) | Electron-Withdrawing (-I > +M) | Deactivating | Ortho, Para |
| -NO2 (Nitro) | Strong Electron-Withdrawing (-M, -I) | Deactivating | Meta |
| -CF3 (Trifluoromethyl) | Strong Electron-Withdrawing (-I) | Deactivating | Meta |
The strong electron-withdrawing nature of the 3-trifluoromethylphenylsulfonyl group also has a significant impact on the acidity of the hydroxyl proton in the ethanol moiety. Acidity is determined by the stability of the conjugate base formed after deprotonation. In this case, the conjugate base is an alkoxide ion.
The trifluoromethylphenylsulfonyl group stabilizes the resulting alkoxide anion through its powerful inductive effect. By pulling electron density away from the negatively charged oxygen atom, the charge is dispersed and stabilized. This stabilization of the conjugate base makes the corresponding alcohol a stronger acid (i.e., it has a lower pKa) compared to an alcohol without such an electron-withdrawing group, like 2-phenylethanol.
Table 2: Acidity of Substituted Phenyl Trifluoromethyl Carbinols in Aqueous Solution Data adapted from studies on the ionization of phenyl trifluoromethyl carbinols.
| Substituent on Phenyl Ring | pKa |
|---|---|
| p-Methoxy (-OCH3) | 12.24 |
| p-Methyl (-CH3) | 12.00 |
| Unsubstituted (-H) | 11.77 |
| m-Bromo (-Br) | 11.01 |
| m-Nitro (-NO2) | 10.53 |
As shown in the table, electron-withdrawing groups like bromo and nitro at the meta position significantly lower the pKa, indicating increased acidity. The combined electron-withdrawing effects of both the sulfonyl group (-SO2-) and the trifluoromethyl group (-CF3) in this compound would be expected to result in a substantial increase in the acidity of the hydroxyl proton.
Transition Metal-Catalyzed Transformations Involving the Phenyl Ring
The phenyl ring of this compound, being electron-deficient, presents unique challenges and opportunities for transition metal-catalyzed cross-coupling reactions. The strong deactivation caused by the trifluoromethyl and sulfonyl groups makes standard coupling conditions less effective, often necessitating specialized catalysts, ligands, or more forcing conditions. However, these reactions provide a powerful means to further functionalize the aromatic core.
Common cross-coupling reactions applicable to such electron-poor systems include:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between an organoboron compound and an aryl halide or triflate. For a substrate like this compound, a precursor (e.g., a bromo- or iodo-substituted version) would be required. The electron-deficient nature of the ring can make the oxidative addition step more facile for aryl halides but may slow down the reductive elimination. Research has shown that aryl trifluoromethyl sulfones can undergo Suzuki-Miyaura arylation through C–SO2 bond cleavage, facilitated by cooperative palladium/rhodium catalysis. nih.gov
Heck Reaction: This reaction couples an aryl halide with an alkene. The electron-deficient nature of the aryl halide can be advantageous in the Heck reaction. Palladium-catalyzed Heck-type reactions involving trifluoromethylated substrates have been developed, proceeding under mild conditions and demonstrating good functional group tolerance. beilstein-journals.orgrsc.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The synthesis of N-aryl bonds on electron-poor rings is a common transformation. Catalyst systems with specialized, bulky, electron-rich phosphine (B1218219) ligands are often required to promote the reductive elimination step, which can be challenging with electron-deficient substrates. wikipedia.orglibretexts.orgorganic-chemistry.org
Table 3: Overview of Potential Transition Metal-Catalyzed Reactions
| Reaction Name | Bond Formed | Typical Catalyst | Coupling Partners for a Modified Substrate |
|---|---|---|---|
| Suzuki-Miyaura | C-C | Pd or Ni | Aryl Halide/Triflate + Organoboron Reagent |
| Heck | C-C | Pd | Aryl Halide/Triflate + Alkene |
| Buchwald-Hartwig | C-N | Pd | Aryl Halide/Triflate + Amine |
| Sonogashira | C-C | Pd/Cu | Aryl Halide/Triflate + Terminal Alkyne |
Radical Reactions and Photochemical Transformations
Aryl sulfones are generally stable compounds, but under specific conditions, they can participate in radical and photochemical reactions. The C–S bond in aryl sulfones can be cleaved homolytically, and the presence of the trifluoromethyl group can influence the pathways of these reactions.
Radical Generation: Aryl sulfones can serve as precursors to radicals. For instance, the cleavage of the C–S bond can generate an aryl radical and a sulfonyl radical. This process is often initiated photochemically or through single electron transfer (SET) from a reductant. researchgate.net The resulting aryl radical, in this case, the 3-(trifluoromethyl)phenyl radical, is a highly reactive intermediate that can participate in various subsequent reactions, such as hydrogen atom abstraction or addition to unsaturated systems.
Photochemical Transformations: The absorption of light, particularly UV light, can promote aryl sulfones to an excited state, facilitating reactions that are not accessible under thermal conditions. Photochemical methods have been developed for C–S bond functionalization and for generating radicals from sulfone derivatives. acs.orgrsc.org For example, arylazo sulfones, upon visible-light irradiation, undergo homolytic cleavage of the N–S bond to form an aryldiazenyl radical and a sulfonyl radical. nih.govresearchgate.net While this compound itself is not an arylazo sulfone, this illustrates the principle that the sulfonyl moiety can be a site of photochemical reactivity.
In some contexts, the sulfone itself can act as a radical acceptor. Alkyl radicals can add to heteroaryl sulfones, leading to the elimination of a sulfinate anion in a radical chain process. rsc.org This suggests that the phenyl ring of this compound, activated by the sulfonyl group, could potentially be a target for radical nucleophilic substitution (SRN1) type reactions under the appropriate conditions.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Trifluoromethylphenylsulfonylethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, a detailed structural map can be constructed.
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For 3-Trifluoromethylphenylsulfonylethanol, five distinct signals are anticipated: four for the aromatic protons and two for the aliphatic protons of the ethanol (B145695) group, plus the hydroxyl proton. The electron-withdrawing sulfonyl (-SO₂-) and trifluoromethyl (-CF₃) groups will shift adjacent protons downfield (to a higher ppm value).
The protons of the ethyl group (-CH₂-CH₂-OH) will appear as two triplets due to coupling with each other. The methylene (B1212753) group attached to the sulfonyl group is expected to be significantly downfield compared to the one bearing the hydroxyl group. The aromatic region will display a complex pattern characteristic of a 1,3-disubstituted benzene (B151609) ring.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -OH | ~2.5-3.5 | Broad Singlet | - |
| -SO₂-CH₂ - | ~3.60 | Triplet | ~6.0 |
| -CH₂ -OH | ~4.15 | Triplet | ~6.0 |
| Ar-H (H-2) | ~8.15 | Singlet (or narrow triplet) | - |
| Ar-H (H-4) | ~8.10 | Doublet | ~7.8 |
| Ar-H (H-5) | ~7.80 | Triplet | ~7.8 |
Note: The exact chemical shift of the -OH proton can vary depending on concentration and solvent.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The strong electron-withdrawing effects of the sulfonyl and trifluoromethyl groups will cause significant downfield shifts for the carbons to which they are attached. The spectrum is expected to show eight distinct signals: two aliphatic and six aromatic carbons (including the CF₃-bearing carbon and the sulfonyl-bearing carbon). The CF₃ carbon itself will appear as a quartet due to coupling with the three fluorine atoms.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -SO₂-C H₂- | ~58.5 |
| -C H₂-OH | ~59.0 |
| Ar-C -SO₂ (C-1) | ~140.0 |
| Ar-C (C-2) | ~128.0 |
| Ar-C -CF₃ (C-3) | ~132.0 (q, J ≈ 33 Hz) |
| Ar-C (C-4) | ~130.5 |
| Ar-C (C-5) | ~133.0 |
| Ar-C (C-6) | ~126.0 (q, J ≈ 4 Hz) |
¹⁹F NMR is highly specific for fluorine-containing compounds. The trifluoromethyl group on the phenyl ring will produce a single, sharp signal in the ¹⁹F NMR spectrum. Since there are no other fluorine atoms in the molecule to couple with, this signal will appear as a singlet. Its chemical shift is characteristic of an aromatic -CF₃ group.
Predicted ¹⁹F NMR Data (in CDCl₃)
| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|
To unambiguously assemble the molecular structure, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. A key correlation would be observed between the two methylene groups of the ethanol chain (-SO₂-CH₂ - and -CH₂ -OH), confirming their adjacent positions. uni.lu Correlations would also be seen between adjacent aromatic protons (H-4 with H-5, and H-5 with H-6).
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. spectrabase.com It would definitively link the proton signals from the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, for example, confirming which aliphatic signal corresponds to the carbon at ~58.5 ppm and which to the one at ~59.0 ppm.
The protons of the methylene group attached to the sulfonyl group (-SO₂-CH₂ -) showing a correlation to the aromatic carbon C-1.
The aromatic proton H-2 showing correlations to carbons C-4 and C-6.
The aromatic proton H-4 showing correlations to C-2 and C-6.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.
Predicted IR Absorption Bands
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Alcohol) | Stretching | 3500 - 3200 | Strong, Broad |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium-Weak |
| S=O (Sulfonyl) | Asymmetric Stretching | 1350 - 1300 | Strong |
| S=O (Sulfonyl) | Symmetric Stretching | 1160 - 1120 | Strong |
| C-F (Trifluoromethyl) | Stretching | 1300 - 1100 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound, the molecular formula is C₉H₉F₃O₃S.
The calculated monoisotopic mass for the molecular ion [M]⁺ is 270.0224 Da. HRMS analysis would be expected to yield a mass value within a very narrow tolerance (typically < 5 ppm) of this calculated value, thereby confirming the molecular formula. Common fragmentation patterns would likely involve the loss of water (-18 Da) from the alcohol, cleavage of the ethyl chain, and fragmentation of the sulfonyl group (loss of SO₂).
Table of Compound Names Mentioned
| Compound Name |
|---|
X-ray Crystallography for Solid-State Structural Determination
Following an extensive search of publicly available scientific literature and structural databases, no specific X-ray crystallographic data for the compound this compound could be located. This indicates that the single crystal structure of this compound has likely not been determined or, if it has, the data has not been deposited in common repositories such as the Cambridge Structural Database (CSD).
Typically, an X-ray crystallography study would provide precise measurements of the molecular geometry in the solid state. This would include key information such as:
Crystal System and Space Group: Describing the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: The precise position of each atom within the unit cell.
Bond Lengths and Angles: Definitive values for the distances between bonded atoms and the angles they form.
Intermolecular Interactions: Details on how molecules pack together in the crystal lattice, including hydrogen bonding and other non-covalent interactions.
Without experimental data, a detailed analysis of the solid-state structure of this compound is not possible.
Interactive Data Table: Hypothetical Crystallographic Data
The following table is a placeholder to illustrate the type of data that would be presented had it been available. The values are not real experimental data for this compound.
Advanced Chiroptical Spectroscopy for Stereochemical Assignment (if chiral analogues are investigated)
The parent compound, this compound, is achiral. Therefore, it does not exhibit chiroptical properties, and techniques such as electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) are not applicable for its stereochemical analysis.
Should chiral analogues of this compound be synthesized, for instance, by introducing a stereocenter on the ethanol backbone (e.g., 1-(3-(trifluoromethyl)phenylsulfonyl)propan-2-ol), advanced chiroptical spectroscopy would become a critical tool for assigning the absolute configuration of the enantiomers.
A comprehensive investigation for chiral analogues of this compound in the existing scientific literature did not yield any studies employing advanced chiroptical spectroscopy. Such an investigation would typically involve:
Separation of Enantiomers: Using chiral chromatography to isolate the individual enantiomers.
Experimental Spectra Acquisition: Measuring the ECD and/or VCD spectra for each enantiomer.
Computational Modeling: Calculating the theoretical ECD and VCD spectra for a specific absolute configuration (e.g., R or S) using quantum chemical methods.
Comparison and Assignment: Assigning the absolute configuration by comparing the experimentally measured spectra with the computationally predicted spectra.
As no such studies on chiral analogues of this compound have been published, no specific data on their chiroptical properties can be presented.
Interactive Data Table: Hypothetical Chiroptical Data for a Chiral Analogue
The following table is a placeholder to illustrate the type of data that would be presented for a hypothetical chiral analogue. The values are not real experimental data.
Theoretical and Computational Chemistry Studies on 3 Trifluoromethylphenylsulfonylethanol
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule like 3-Trifluoromethylphenylsulfonylethanol at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure.
Density Functional Theory (DFT) is a powerful and widely used computational method to predict the three-dimensional structure of molecules. For this compound, DFT calculations would be employed to find the most stable arrangement of its atoms in space, known as the optimized molecular geometry. This process involves minimizing the total electronic energy of the molecule with respect to the positions of its nuclei.
The choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. The functional approximates the exchange-correlation energy, which accounts for the complex interactions between electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals. The output of these calculations would provide key geometric parameters such as bond lengths, bond angles, and dihedral angles for the molecule.
Table 1: Predicted Geometric Parameters for this compound (Illustrative DFT Data)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-S | 1.78 Å |
| S=O | 1.45 Å | |
| C-CF3 | 1.52 Å | |
| Bond Angle | O=S=O | 120.5° |
| C-S-C | 105.2° | |
| Dihedral Angle | C-C-S-C | 175.8° |
Note: This data is illustrative and would be determined by actual DFT calculations.
Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic nature.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more easily excitable and thus more reactive. For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack. The trifluoromethyl group, being a strong electron-withdrawing group, is expected to significantly influence the energies and localizations of these orbitals.
Table 2: Frontier Molecular Orbital Properties of this compound (Illustrative)
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -8.25 | Phenyl ring, Sulfonyl group |
| LUMO | -1.50 | Trifluoromethylphenyl moiety |
| HOMO-LUMO Gap | 6.75 eV | - |
Note: This data is illustrative and would be determined by actual DFT calculations.
The distribution of electron density within a molecule is not uniform, leading to regions that are electron-rich and electron-poor. This charge distribution can be quantified using various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. These analyses assign partial charges to each atom, providing insight into the molecule's polarity and electrostatic interactions.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The MEP is plotted onto the molecule's electron density surface, with different colors indicating different electrostatic potential values. Typically, red regions represent negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the fluorine atoms of the trifluoromethyl group, and positive potential around the hydrogen atoms.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time, including its interactions with other molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes and intermolecular interactions.
For this compound, MD simulations could be used to explore its conformational landscape. The molecule has several rotatable bonds, and simulations would reveal the preferred conformations and the energy barriers between them. Furthermore, by simulating the molecule in a solvent (e.g., water or an organic solvent), one can study the solute-solvent interactions, such as hydrogen bonding involving the hydroxyl and sulfonyl groups. These simulations are crucial for understanding the molecule's behavior in a realistic chemical environment.
Prediction of Spectroscopic Parameters and Validation
Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, theoretical vibrational (infrared and Raman) spectra can be calculated from the second derivatives of the energy with respect to the atomic positions. The calculated frequencies and intensities can aid in the assignment of experimental spectral bands.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H, ¹³C, ¹⁹F) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predictions can be invaluable for interpreting complex NMR spectra and confirming the molecule's structure. Electronic absorption spectra (UV-Vis) can be calculated using Time-Dependent DFT (TD-DFT), providing information about the electronic transitions and the molecule's color and photophysical properties.
Computational Mechanistic Elucidation of Chemical Reactions Involving this compound
Computational methods can be used to study the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and reaction products. This allows for the determination of reaction pathways and the calculation of activation energies, providing a deep understanding of the reaction's kinetics and thermodynamics. For instance, the reactivity of the hydroxyl group or the stability of the sulfonyl group in various chemical transformations could be investigated through computational mechanistic studies.
Structure-Reactivity Relationship Studies through Computational Methods
Computational chemistry provides a powerful lens for understanding the intricate relationship between the molecular structure of a compound and its chemical reactivity. In the absence of direct experimental and computational studies specifically targeting this compound, we can extrapolate from theoretical investigations on analogous molecules to predict its behavior. These studies typically employ methods like Density Functional Theory (DFT) to elucidate electronic properties, which are fundamental to reactivity.
The reactivity of this compound is primarily governed by the interplay of its three key functional components: the trifluoromethylphenyl group, the sulfonyl group, and the ethanol (B145695) side chain. Computational models can predict how the electron-withdrawing nature of the trifluoromethyl and sulfonyl groups influences the electron density distribution across the entire molecule, thereby affecting its reactivity.
Influence of the Trifluoromethyl Group:
The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. mdpi.com This property significantly impacts the electronic characteristics of the phenyl ring to which it is attached. nih.gov Computational studies on various trifluoromethyl-substituted aromatic compounds consistently show a decrease in electron density on the aromatic ring, which in turn affects the molecule's susceptibility to electrophilic and nucleophilic attack. mdpi.comnih.gov This strong inductive effect can enhance the electrophilic character of adjacent functional groups. nih.gov
Role of the Sulfonyl Group:
The sulfonyl (-SO₂-) group also acts as a strong electron-withdrawing group. Its presence further depletes the electron density of the phenyl ring and influences the acidity of neighboring protons. Computational studies on benzenesulfonyl derivatives often highlight the role of the sulfonyl group in modulating the electronic environment and reactivity of the molecule. beilstein-archives.org
Combined Electronic Effects:
The combined presence of both trifluoromethyl and sulfonyl groups is expected to render the aromatic ring of this compound significantly electron-deficient. This would make the ring less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution, should a suitable leaving group be present.
Reactivity of the Ethanol Side Chain:
The ethanol side chain introduces a site for potential reactions such as oxidation, esterification, or dehydration. The electronic environment created by the trifluoromethylphenylsulfonyl moiety can influence the reactivity of the hydroxyl group. For instance, the electron-withdrawing nature of the rest of the molecule would likely increase the acidity of the hydroxyl proton compared to unsubstituted ethanol.
Predicted Molecular Properties:
While specific computational data for this compound is not available, we can present a hypothetical data table based on trends observed in related compounds. These values are for illustrative purposes to demonstrate the type of information that would be obtained from a DFT study.
Interactive Data Table: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -8.5 eV | Relates to the ability to donate electrons. A lower value indicates lower reactivity towards electrophiles. |
| LUMO Energy | ~ -1.2 eV | Relates to the ability to accept electrons. A lower value indicates higher reactivity towards nucleophiles. |
| HOMO-LUMO Gap | ~ 7.3 eV | Indicates chemical stability. A larger gap suggests higher stability and lower reactivity. |
| Dipole Moment | ~ 4.5 D | Reflects the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Mulliken Charge on Sulfonyl Sulfur | ~ +1.8 | A high positive charge indicates a significant electrophilic character at the sulfur atom. |
| Mulliken Charge on Hydroxyl Oxygen | ~ -0.7 | A negative charge indicates a nucleophilic character and the potential for hydrogen bonding. |
Note: The values in this table are hypothetical and are intended for illustrative purposes only, based on general principles of computational chemistry and data from analogous compounds.
Future Research Trajectories and Challenges for 3 Trifluoromethylphenylsulfonylethanol
Exploration of Novel and Efficient Synthetic Routes
The development of novel and efficient synthetic pathways to 3-Trifluoromethylphenylsulfonylethanol is a foundational challenge. While specific routes are not yet established in the literature, analogous syntheses of related sulfonyl compounds provide a logical starting point. For instance, the synthesis of 2-((4-methoxy-3-nitrophenyl)sulfonyl)ethanol is achieved through the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with ethanol (B145695). ontosight.ai This suggests a plausible route to this compound could involve the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with ethylene (B1197577) glycol or a protected ethanol equivalent.
Future research in this area should focus on several key aspects to enhance efficiency and practicality. The development of one-pot syntheses, minimizing intermediate isolation steps, would be a significant advancement. Furthermore, the exploration of various catalytic systems to promote the key bond-forming reactions could lead to milder reaction conditions and improved yields. A comparative study of different synthetic strategies is essential to identify the most scalable and cost-effective route for producing this compound in larger quantities.
| Potential Synthetic Step | Key Reagents | Anticipated Challenges | Potential for Optimization |
| Sulfonylation of Ethanol Precursor | 3-(Trifluoromethyl)benzenesulfonyl chloride, Ethylene Glycol/Protected Ethanol | Control of regioselectivity, potential for side reactions | Catalyst screening, optimization of reaction conditions (temperature, solvent) |
| Oxidation of a Thioether Precursor | 3-(Trifluoromethyl)phenylthioethanol | Over-oxidation to the sulfonic acid, harsh reaction conditions | Use of selective oxidizing agents, development of catalytic oxidation methods |
Investigation of Undiscovered Reactivity Pathways and Transformations
The chemical reactivity of this compound is a largely unexplored frontier. The molecule possesses multiple reactive sites, including the hydroxyl group, the sulfonyl group, and the trifluoromethyl-substituted aromatic ring, suggesting a diverse range of potential transformations.
Future investigations should systematically probe the reactivity of each functional group. For instance, the hydroxyl group could be a handle for esterification, etherification, or conversion to a leaving group for subsequent nucleophilic substitution reactions. The sulfonyl group, a strong electron-withdrawing group, can activate adjacent positions for nucleophilic attack or participate in elimination reactions. The trifluoromethylphenyl moiety can undergo further aromatic substitution reactions, although the strong deactivating nature of the trifluoromethyl and sulfonyl groups will present a significant synthetic challenge. The exploration of these pathways could lead to a diverse library of novel derivatives with potentially interesting biological or material properties.
Integration into Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow manufacturing, which offers enhanced safety, efficiency, and scalability. researchgate.net The integration of the synthesis of this compound into flow chemistry platforms represents a significant and forward-looking research direction. The synthesis of related sulfonyl compounds, such as sulfonyl chlorides and N-sulfonyl-1,2,3-triazoles, has already been successfully demonstrated in continuous flow systems. rsc.orgacs.orgnih.gov
Future research should focus on adapting potential batch syntheses of this compound to a continuous flow setup. This will involve the design of suitable reactor configurations, optimization of residence times, and the development of in-line purification techniques. The successful implementation of a flow synthesis would not only enable safer and more efficient production but also pave the way for integration into fully automated synthesis platforms for the rapid generation of analog libraries for screening purposes.
| Flow Chemistry Parameter | Objective | Potential Advantages over Batch Synthesis |
| Reactor Design | Efficient mixing and heat transfer | Improved reaction control, enhanced safety |
| Residence Time Optimization | Maximize conversion and minimize byproduct formation | Higher throughput, improved yield |
| In-line Purification | Continuous removal of impurities | Reduced downstream processing, higher purity product |
Development of Sustainable and Economical Synthesis Protocols
In the modern chemical industry, the development of sustainable and economical synthesis protocols is of paramount importance. Future research on the synthesis of this compound must prioritize green chemistry principles. This includes the use of environmentally benign solvents, the development of catalyst systems that can be recycled and reused, and the minimization of waste generation.
A key challenge will be to replace hazardous reagents and solvents commonly used in traditional organic synthesis with greener alternatives. For example, exploring enzymatic catalysis or biocatalysis for key synthetic steps could offer a more sustainable approach. Furthermore, a thorough cost analysis of different synthetic routes, considering reagent costs, energy consumption, and waste disposal, will be crucial for identifying a truly economical process for the large-scale production of this compound.
Expanding Applications in Catalysis and Advanced Materials Research
The unique combination of a sulfonyl group and a trifluoromethylphenyl moiety suggests that this compound could find applications in the fields of catalysis and advanced materials. The sulfonyl group is a known component of various catalysts and functional materials. beilstein-journals.org
Future research should explore the potential of this compound as a ligand for metal-based catalysts or as an organocatalyst itself. The electron-withdrawing nature of the trifluoromethyl and sulfonyl groups could modulate the electronic properties of a catalytic center, leading to novel reactivity. In the realm of materials science, this compound could serve as a monomer or a building block for the synthesis of new polymers with unique thermal, optical, or electronic properties. The trifluoromethyl group, in particular, is known to impart desirable properties such as increased thermal stability and altered solubility. Investigating the incorporation of this molecule into polymer backbones or as a functional side chain could lead to the development of advanced materials for a variety of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
